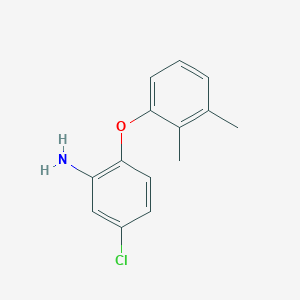

5-Chloro-2-(2,3-dimethylphenoxy)aniline

Description

Overview of Anilines as Central Research Targets

Anilines, or aminobenzenes, are a cornerstone of organic chemistry. bldpharm.com Consisting of a phenyl group attached to an amino group, they are the simplest aromatic amines and serve as versatile starting materials for a vast array of chemical transformations. bldpharm.com Their significance stems from their nucleophilic nature and the electron-donating properties of the amino group, which activates the aromatic ring towards electrophilic substitution. bldpharm.com This reactivity has made anilines indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. bldpharm.com In pharmaceutical research, the aniline (B41778) moiety is a common feature in many drug candidates due to its ability to form key interactions with biological targets. google.com

Significance of Phenoxy Moieties in Organic Chemistry

The phenoxy group, an ether linkage to a phenyl ring, is another critical functional group in organic chemistry. It is known for its chemical stability and its influence on the electronic and steric properties of a molecule. google.com In medicinal chemistry, the incorporation of a phenoxy moiety can enhance a compound's metabolic stability and modulate its pharmacokinetic profile. google.com Furthermore, the phenoxy group can participate in crucial intermolecular interactions, such as π-π stacking, which can be vital for the binding of a molecule to a biological receptor. The versatility of the phenoxy group allows for the synthesis of a diverse range of derivatives with tailored properties.

Positioning of 5-Chloro-2-(2,3-dimethylphenoxy)aniline within Contemporary Chemical Research

This compound, with the CAS number 893750-96-4, is a specific derivative within the broader class of phenoxyanilines. google.com Its structure is characterized by a chloro substituent at the 5-position of the aniline ring and a 2,3-dimethylphenoxy group at the 2-position. This particular arrangement of substituents suggests its role as a highly specialized chemical intermediate. The presence of the chloro and dimethyl groups allows for fine-tuning of the molecule's electronic and steric properties, which is a key aspect in the rational design of new molecules in materials science and drug discovery. While extensive academic literature specifically detailing the applications of this exact compound is not abundant, its structure points towards its utility as a building block in the synthesis of more complex molecules, such as those used in the pharmaceutical and agrochemical industries.

Scope and Objectives of the Research Compendium

This article aims to provide a thorough and scientifically accurate overview of this compound. It will delve into the known chemical and physical properties of the compound, explore the general synthetic routes used for phenoxyanilines, and discuss the potential research applications based on the known reactivity of its constituent functional groups and the applications of structurally related compounds. The objective is to present a comprehensive resource for researchers interested in the synthesis and potential uses of this and other related phenoxyaniline (B8288346) derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJWLTHVSIELFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 2,3 Dimethylphenoxy Aniline and Its Analogues

Strategies for Carbon-Oxygen and Carbon-Nitrogen Bond Formation in Phenoxyanilines

The formation of the diaryl ether bond is a critical step in the synthesis of phenoxyanilines. Two primary strategies, nucleophilic aromatic substitution and Ullmann-type coupling reactions, are widely employed for this purpose.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds on aromatic rings, provided the ring is sufficiently activated by electron-withdrawing groups. udayton.eduresearchgate.net In the context of synthesizing phenoxyanilines, this typically involves the reaction of a phenoxide with an electrophilic aromatic ring bearing a suitable leaving group (such as a halogen) and activating groups (like a nitro group) positioned ortho or para to the leaving group. beilstein-journals.orgnih.gov

For the synthesis of a precursor to 5-Chloro-2-(2,3-dimethylphenoxy)aniline, a plausible SNAr approach would involve the reaction of 2,3-dimethylphenoxide with a di-substituted chloronitrobenzene, such as 1,2-dichloro-4-nitrobenzene or 2,5-dichloronitrobenzene. The nitro group in these electrophiles activates the ring towards nucleophilic attack, facilitating the displacement of one of the chloro substituents by the phenoxide. The regioselectivity of the substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.

The reaction is typically carried out in the presence of a base to generate the phenoxide nucleophile, and in a polar aprotic solvent to facilitate the reaction. The choice of base and solvent can significantly influence the reaction rate and yield.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reaction

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2,5-Dichloronitrobenzene | 2,3-Dimethylphenol (B72121) | K₂CO₃ | DMF | 4-Chloro-1-(2,3-dimethylphenoxy)-2-nitrobenzene |

Ullmann-Type Coupling Reactions in Phenoxy Ether Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a classic and versatile method for the formation of diaryl ethers. mdpi.comrsc.org This reaction is particularly useful when the aromatic ring is not sufficiently activated for SNAr to occur readily. The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper powder at high temperatures.

Modern modifications of the Ullmann reaction often utilize catalytic amounts of a copper(I) salt, such as CuI, along with a ligand to facilitate the coupling under milder conditions. google.comnih.gov These ligands, which can include diamines, amino acids, or phenanthrolines, stabilize the copper catalyst and enhance its reactivity. The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or pyridine (B92270).

In the synthesis of the nitroaromatic precursor to this compound, an Ullmann-type coupling could be employed between 2,3-dimethylphenol and 2,5-dichloronitrobenzene. The presence of a base is required to deprotonate the phenol.

Table 2: Typical Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Copper Source | Ligand (optional) | Base | Solvent | Temperature (°C) |

| 2,5-Dichloronitrobenzene | 2,3-Dimethylphenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-150 |

| 2-Bromo-4-chloro-1-nitrobenzene | 2,3-Dimethylphenol | Cu₂O | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 100-120 |

Catalytic Reduction Pathways for Aromatic Nitro Precursors

The final step in the synthesis of this compound is the reduction of the corresponding nitroaromatic precursor, 4-chloro-1-(2,3-dimethylphenoxy)-2-nitrobenzene. This transformation is crucial and requires careful selection of the reduction method to avoid unwanted side reactions, particularly dehalogenation.

Hydrogenation Techniques Utilizing Noble Metal Catalysts (e.g., Platinum on Carbon)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. wikipedia.org Noble metal catalysts, such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C), are highly effective for this transformation. commonorganicchemistry.comgoogle.com The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent.

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved. mdpi.com The choice of catalyst, solvent, and reaction conditions can greatly influence the selectivity of the reduction. Platinum-based catalysts are often preferred over palladium catalysts for the reduction of chlorinated nitroaromatics as they tend to exhibit lower dehalogenation activity. google.com Additives, such as morpholine (B109124) or other bases, can also be used to suppress hydrodehalogenation. mdpi.com

Table 3: Catalytic Hydrogenation of Halogenated Nitroaromatics

| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature (°C) | Additive | Selectivity for Amine |

| p-Chloronitrobenzene | 5% Pd/C | Ethanol | 2 MPa | 80 | Morpholine | >99% |

| Halogenated Nitroarene | Pt/C | Methanol | 1-5 atm | 25-50 | - | High |

Transfer Hydrogenation Methods for Aniline (B41778) Derivatization

Transfer hydrogenation offers a convenient and often safer alternative to using gaseous hydrogen. researchgate.net In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), hydrazine (B178648), and isopropanol. The catalysts used are often the same noble metal catalysts employed in traditional hydrogenation, such as Pd/C and Pt/C.

A patented process describes the preparation of halogenated aromatic amines, such as 5-chloro-2-(2,4-dichlorophenoxy)aniline, via catalytic transfer hydrogenation of the corresponding nitro compound using ammonium formate in the presence of platinum on carbon. google.com This method is particularly advantageous as it can be highly selective for the reduction of the nitro group while leaving the halogen substituents intact. The reaction is typically carried out by heating the substrate with the catalyst and the hydrogen donor in a suitable solvent.

Table 4: Transfer Hydrogenation of a Halogenated Nitroaromatic Compound google.com

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 3% Pt/C | Ammonium Formate | Butanol | 85 | 99.93 | 99.68 |

| 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5% Pt/C | Ammonium Formate | Water | 120 | 99.76 | 99.67 |

Selective Reduction of Nitro Groups in Complex Systems

In the synthesis of complex molecules containing multiple reducible functional groups, the selective reduction of a nitro group is a critical challenge. Besides catalytic hydrogenation and transfer hydrogenation under carefully controlled conditions, several other methods have been developed for the chemoselective reduction of nitro groups.

Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid, or iron powder in acidic media, are classic methods for nitro group reduction and are known to be tolerant of many other functional groups, including halogens. stackexchange.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the selective reduction of nitro groups, particularly in di-nitro compounds where one group can be selectively reduced. commonorganicchemistry.com

More recently, methodologies using reagents like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of halogens, carboxylic acids, and phenols. The choice of the reducing agent and conditions depends on the specific functionalities present in the molecule and the desired outcome.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Aniline Scaffolds

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, prized for their mild reaction conditions and high tolerance for various functional groups. nih.gov These methods facilitate the rapid construction of complex molecules, such as the substituted aniline scaffolds that form the basis of this compound. nih.gov

Suzuki-Miyaura Coupling in Phenoxyaniline (B8288346) Construction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. nih.govunimib.it This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov Its widespread use is due to the mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the straightforward removal of boron-containing byproducts. nih.gov

While the direct construction of the C-O-C ether linkage in phenoxyanilines is not a Suzuki-Miyaura reaction, this coupling is crucial for synthesizing the complex, substituted aryl precursors required for the final molecule. For instance, a substituted arylboronic acid could be coupled with a substituted aryl halide to build a complex biaryl structure that is then further modified to create the final phenoxyaniline. The reaction is highly effective for creating C-C bonds between various aromatic systems, including those containing sensitive functional groups like anilines, provided the right catalyst system is chosen. nih.gov

The development of specialized ligands, such as dialkylbiaryl phosphines, has led to catalyst systems that can efficiently couple substrates that were previously challenging, including unactivated aryl chlorides and various heteroaryl compounds. nih.gov The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and preventing side reactions. For example, CataXCium A Pd G3 has been identified as a particularly effective catalyst for couplings involving unprotected ortho-bromoanilines, demonstrating broad functional group tolerability. nih.gov

Table 1: Key Components in Suzuki-Miyaura Coupling for Aryl Scaffolds

| Component | Role | Common Examples |

| Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes the Pd center and influences reactivity | Dialkylbiaryl phosphines (e.g., DavePhos), PPh₃ |

| Organoboron Reagent | Provides one of the aryl groups | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters |

| Organohalide | Provides the second aryl group | Aryl chlorides (Ar-Cl), bromides (Ar-Br), iodides (Ar-I) |

| Base | Activates the organoboron reagent | K₂CO₃, NaOH, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, n-Butanol, Water |

Alternative Synthetic Routes and Emerging Technologies

Beyond traditional cross-coupling methods, alternative and emerging technologies offer new avenues for the synthesis of complex molecules like this compound, often with improved efficiency and sustainability.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technology for accelerating a wide range of chemical reactions. By using microwave irradiation, it is possible to heat reaction mixtures to a target temperature much faster and more uniformly than with conventional heating methods. This direct activation of molecules can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. beilstein-journals.orgnih.gov

This technique is highly applicable to the synthesis of phenoxyanilines, particularly in steps like the formation of the diaryl ether bond, which can be sluggish. For example, a nucleophilic aromatic substitution reaction between a substituted phenol and an activated chloroaniline derivative could be significantly accelerated under microwave conditions. The efficiency of microwave heating has been demonstrated in the synthesis of various heterocyclic compounds, where reactions that took up to 72 hours with conventional heating were completed in minutes with higher yields under microwave irradiation. nih.gov This eco-friendly approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. beilstein-journals.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Heating Mechanism | Direct dielectric heating of polar molecules | Conduction and convection from an external source |

| Reaction Time | Typically minutes | Often hours to days |

| Yield | Often higher | Can be lower due to side reactions or decomposition |

| Energy Efficiency | High, focused energy input | Lower, inefficient heat transfer |

| Applicability | Broad, including substitutions, cyclizations, and couplings | Universal |

Functional Group Interconversions and Derivatization from the Core Structure

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk This allows for the manipulation of a molecule's reactivity and properties, enabling the synthesis of diverse analogues from a common core structure like this compound.

The aniline functional group is susceptible to a variety of oxidation reactions, which can be used to introduce new functionalities. The specific product depends on the oxidant used and the reaction conditions. For example, the primary amine of an aniline can be oxidized to form nitroso, nitro, or azo compounds. These transformations allow for further derivatization of the phenoxyaniline core, opening pathways to new classes of compounds. The process of converting one functional group to another through oxidation or reduction is a key tactical aspect of synthesis. imperial.ac.uk

One of the most common and effective methods for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. vanderbilt.edu For the synthesis of this compound, a key precursor would be 1-chloro-4-nitro-2-(2,3-dimethylphenoxy)benzene. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step.

A significant challenge in this transformation is achieving selective reduction of the nitro group without causing hydrogenolysis (cleavage) of the C-Cl bond or the C-O-C ether linkage. google.com Catalytic hydrogenation is a powerful method for this reduction. A specialized process known as catalytic transfer hydrogenation often employs a hydrogen donor like ammonium formate in conjunction with a noble metal catalyst, such as platinum supported on carbon (Pt/C). google.com This method has been shown to be highly selective for reducing halonitroarenes to their corresponding amines with high purity and yield, minimizing unwanted dehalogenation side reactions. google.com Other reducing systems, such as hydrazine hydrate (B1144303) with an iron catalyst, are also effective for converting nitroarenes to anilines. chemicalbook.com

Table 3: Reagents for Reductive Transformation of Nitroarenes to Anilines

| Reducing System | Catalyst/Conditions | Key Features |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pt/C | High selectivity, avoids dehalogenation. google.com |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Common and effective, conditions must be controlled to maintain selectivity. vanderbilt.edu |

| Hydrazine Hydrate | Iron(III) chloride, activated carbon | Effective for complete conversion, often used at reflux. chemicalbook.com |

| Polysulfide Reduction | Sodium polysulfide, ammonium salt | Used for selective reduction of specific isomers. google.com |

Electrophilic Aromatic Substitution on Phenoxyaniline Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing functional groups onto aromatic rings. In the context of this compound, the substitution pattern can be complex due to the presence of multiple substituents on the aniline ring. The regiochemical outcome of such reactions is dictated by the interplay of the electronic and steric effects of the amino (-NH₂), chloro (-Cl), and phenoxy (-OAr) groups.

The reactivity and orientation of incoming electrophiles are governed by the activating and directing nature of the substituents already present on the benzene (B151609) ring. google.com

Amino Group (-NH₂): The amino group is a powerful activating substituent and a strong ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. byjus.com

Phenoxy Group (-OAr): The phenoxy group, similar to an alkoxy group, is also an activating substituent and an ortho, para-director due to the resonance donation of electron density from the ether oxygen.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can participate in resonance to stabilize the arenium ion when the attack occurs at these positions. masterorganicchemistry.com

In the case of this compound, the aniline ring is highly activated towards electrophilic attack. The directing effects of the substituents converge to determine the most probable sites of substitution. The amino group is the most powerful activating group and its directing effect will largely control the regioselectivity. The positions ortho (C6) and para (C4) to the amino group are the most electron-rich and therefore the most nucleophilic. However, the C4 position is blocked by the existing chloro substituent. The C6 position is sterically hindered by the adjacent bulky phenoxy group. The C3 position is ortho to the phenoxy group and meta to the amino group. While the amino group's primary influence is on the ortho and para positions, the combined activation from the phenoxy group could make other positions susceptible to attack under specific conditions.

Due to the high activation of the ring, reactions often proceed under mild conditions, but can be prone to polysubstitution. byjus.com To achieve monosubstitution and control regioselectivity, the strong activation of the amino group is often modulated by converting it into an acetanilide (B955) (NHCOCH₃) group. This amide is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled reactions.

Halogenation

Halogenation is a classic electrophilic aromatic substitution reaction. Due to the high activation of the phenoxyaniline ring, direct halogenation with reagents like bromine water can lead to polysubstituted products. byjus.com More controlled, regioselective halogenation can be achieved using milder reagents or by protecting the amine. For instance, studies on the bromination of meta-substituted anilines using N-bromosuccinimide (NBS) have shown that the regioselectivity is highly dependent on the solvent polarity. lookchem.com Research on dihaloacetanilides has demonstrated that nitration, another EAS reaction, can be directed to specific positions based on the existing substitution pattern. researchgate.net

Below are representative findings for the halogenation of analogous aniline derivatives, which illustrate the typical conditions and regioselectivity observed in such systems.

| Substrate | Reagent(s) | Solvent/Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | CuBr₂ (3 equiv.) | [hmim]Br (ionic liquid), rt | 4-Bromoaniline | 94% | beilstein-journals.org |

| 2-Methylaniline | CuCl₂ (2 equiv.), O₂, HCl(g) | 36% aq. HCl, 60°C, 3h | 4-Chloro-2-methylaniline | 72% | beilstein-journals.org |

| 3-Fluoroaniline | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), rt | 4-Bromo-3-fluoroaniline | Quantitative (by HPLC) | lookchem.com |

| 2,6-Dichloroaniline | HNO₃/H₂SO₄ (after acetylation) | Acetic Anhydride/Acetic Acid | N-(2,6-Dichloro-3-nitrophenyl)acetamide | - | researchgate.net |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are pivotal methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgijpcbs.com However, these reactions have significant limitations when applied to highly activated or substituted anilines. libretexts.org

Reaction with the Amino Group: The free amino group (-NH₂) is a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex on the nitrogen, which converts the -NH₂ group into a strongly deactivating, meta-directing ammonium salt (-NH₂⁺). This deactivation prevents the desired substitution on the aromatic ring.

Polyalkylation: The product of a Friedel-Crafts alkylation is typically more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the ring, resulting in a mixture of products. saskoer.ca

To circumvent these issues, the amino group is almost invariably protected, most commonly as an acetanilide. The N-acetyl group is less basic and does not complex with the Lewis acid. It remains an activating, ortho, para-directing group, allowing the Friedel-Crafts reaction to proceed on the aromatic ring. Following the reaction, the acetyl group can be removed by hydrolysis to regenerate the free amine.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Chloro 2 2,3 Dimethylphenoxy Aniline and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

FTIR spectroscopy would be utilized to identify the characteristic functional groups present in the 5-Chloro-2-(2,3-dimethylphenoxy)aniline molecule. The analysis would focus on identifying key vibrational frequencies. For instance, the N-H stretching vibrations of the primary amine group (-NH₂) would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹. The C-N stretching of the aromatic amine and the C-O-C stretching of the ether linkage would produce characteristic bands in the fingerprint region (typically 1200-1300 cm⁻¹ and 1000-1250 cm⁻¹, respectively). Furthermore, the C-Cl stretching vibration would be expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range. A data table would list these expected vibrational modes and their corresponding experimental frequencies in cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

¹H NMR spectroscopy would provide detailed information about the proton environment in the molecule, confirming the connectivity of atoms. The spectrum would be expected to show distinct signals for the aromatic protons on both the chloroaniline and dimethylphenoxy rings. The chemical shifts of these protons would be influenced by the electron-donating or -withdrawing nature of the substituents (-Cl, -NH₂, -O-, -CH₃). The protons of the two methyl groups (-CH₃) would likely appear as singlets in the upfield region (around 2.0-2.5 ppm). The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary. A data table would be generated to list the chemical shifts (δ in ppm), multiplicity (e.g., singlet, doublet, multiplet), coupling constants (J in Hz), and the assignment of each proton signal.

The ¹³C NMR spectrum would identify all unique carbon atoms in the this compound structure. The spectrum would show distinct signals for the 14 carbon atoms of the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with carbons directly attached to the chlorine, oxygen, and nitrogen atoms showing characteristic downfield or upfield shifts. The carbons of the two methyl groups would resonate at the highest field (lowest ppm values). A data table would list the precise chemical shift for each of the 14 carbon atoms, correlated to its position in the molecular structure.

This section would discuss the characterization of derivatives of this compound that have been functionalized with phosphorus-containing groups (e.g., phosphines, phosphonates). ³¹P NMR is a highly sensitive technique for probing the chemical environment of phosphorus. The chemical shift of the phosphorus nucleus would provide direct evidence of its oxidation state and bonding environment. For example, the formation of a phosphine (B1218219) derivative by reacting the aniline (B41778) with a chlorophosphine would result in a characteristic ³¹P chemical shift. If this derivative were oxidized to a phosphine oxide, a significant downfield shift in the ³¹P NMR spectrum would be observed. This section would require specific examples of synthesized phosphorus derivatives and their corresponding ³¹P NMR data presented in a table.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 247.73 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio. The fragmentation analysis would identify key fragment ions resulting from the cleavage of the ether bond or loss of substituents from the aromatic rings. A table would list the m/z values of the significant ions observed in the mass spectrum and their proposed fragment structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for analyzing polar molecules like anilines without causing significant fragmentation. In a hypothetical ESI-MS analysis of this compound, the molecule would typically be dissolved in a suitable solvent and then introduced into the mass spectrometer. In the positive ion mode, the primary species observed would be the protonated molecule, [M+H]+. Given the molecular weight of 247.73 g/mol , one would expect to see a prominent peak at an m/z (mass-to-charge ratio) of approximately 248.74. The characteristic isotopic pattern of chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+H+2]+ peak at m/z 250.74, with an intensity of about one-third of the [M+H]+ peak. This isotopic signature would be a key identifier for the presence of a chlorine atom in the molecule.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Abundance |

|---|

Fourier Transform Mass Spectrometry (FT-MS)

Fourier Transform Mass Spectrometry (FT-MS), often coupled with an ion cyclotron resonance (ICR) or Orbitrap analyzer, provides ultra-high resolution and mass accuracy. This level of precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₄H₁₄ClNO), the exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would then be compared against a theoretical mass calculated from the elemental formula, with a very low mass error (typically in the parts-per-million range), thus confirming the molecular formula.

X-ray Diffraction Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal would need to be grown. The analysis would provide precise bond lengths, bond angles, and torsion angles of the molecule. mdpi.com Furthermore, it would reveal the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This data is crucial for understanding the solid-state conformation and supramolecular chemistry of the compound. nih.gov

Table 2: Potential Crystallographic Parameters from a Hypothetical SCXRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z | Number of molecules per unit cell |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a unique diffraction pattern, or "fingerprint," for a specific crystalline phase. For this compound, a PXRD pattern would consist of a plot of diffraction intensity versus the diffraction angle (2θ). This pattern could be used for quality control to ensure phase purity, to identify different polymorphs (different crystalline forms of the same compound), and to monitor the crystallinity of the material.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal important thermal transitions. A sharp endothermic peak would indicate the melting point of the compound, providing information on its purity and thermal stability. Other transitions, such as glass transitions or polymorphic transformations, could also be detected. The onset temperature of any exothermic decomposition would indicate the upper limit of its thermal stability.

Table 3: Hypothetical Thermal Events from a DSC Analysis

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transition |

|---|---|---|---|

| Melting | Data not available | Data not available | Endothermic |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition pathways of chemical compounds. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the initiation of thermal events, the number of decomposition stages, and the nature of the degradation process. The thermal behavior of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings, as well as the atmospheric conditions during the analysis.

Detailed research into a series of related heterocyclic compounds offers a framework for understanding the decomposition pathways. Studies on derivatives with chloro- and methyl- substituents reveal that thermal stability is intrinsically linked to their molecular structure.

In an inert atmosphere, the decomposition of these compounds typically occurs in a single stage, beginning at temperatures above 250°C. mdpi.com The initial decomposition temperature, often denoted as T5% (the temperature at which 5% mass loss occurs), serves as a key indicator of thermal stability. For a parent compound without substitution, the T5% is observed at 253°C. The introduction of a methyl group at the para-position of the phenyl moiety can increase the thermal stability, raising the T5% to 266°C. mdpi.com Similarly, the presence of a single chlorine substituent in the meta or para position also results in a slight increase in thermal stability. mdpi.com Among monosubstituted halogenated derivatives, the compound with a chloro group in the para position exhibits the highest thermal stability. mdpi.com

The decomposition process in an oxidizing atmosphere, such as synthetic air, is generally more complex and can proceed in multiple stages. For instance, related compounds exhibit a two-stage decomposition process under these conditions. mdpi.com The first stage of decomposition is typically observed up to approximately 440°C, with the maximum rate of mass loss (Tmax1) occurring between 333°C and 358°C, accounting for a mass loss of over 65%. mdpi.com The second stage extends from around 440°C to 650°C. mdpi.com

Interestingly, the thermal stability of these compounds can be enhanced in an oxidizing atmosphere compared to an inert one. For example, a parent compound that starts to decompose at 253°C in an inert atmosphere may have its initial decomposition temperature raised to 275°C in an oxidizing environment. mdpi.com This suggests that interaction with oxygen may lead to the formation of more thermally stable intermediates. The presence of electron-withdrawing substituents like chlorine can further enhance this stability. A derivative with two chlorine substituents has been shown to have an initial decomposition temperature of 300°C in an oxidizing atmosphere. mdpi.com

The general trend for thermal stability in an oxidizing atmosphere for a series of substituted derivatives is as follows: 4-CH3 derivative (264°C) < unsubstituted compound (275°C) < 4-Cl derivative (286°C) < 3-Cl derivative (290°C) < 3,4-Cl2 derivative (300°C). mdpi.com

The byproducts of thermal decomposition provide further insight into the degradation pathways. Analysis of the evolved gases during TGA, often coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), indicates that the decomposition is initiated by a radical mechanism. mdpi.com In an inert atmosphere, the pyrolysis process involves the symmetric cleavage of C-N and C-C bonds, leading to the emission of volatile products such as NH3, HNCO, HCN, CO, CO2, H2O, NO2, and aromatic amine derivatives. mdpi.com For chlorinated compounds, HCl is also a notable byproduct. mdpi.com

In an oxidizing atmosphere, the decomposition is more intricate, involving reactions of the initial fragments and residues with oxygen. This leads to the formation of additional volatile products, including N2, NO2, and NH2OH, alongside those observed in an inert atmosphere. mdpi.com

The following interactive data tables summarize the key thermal decomposition data for a series of related substituted compounds, providing a basis for understanding the expected behavior of this compound and its derivatives.

Table 1: Initial Decomposition Temperatures (T5%) of Substituted Derivatives in Different Atmospheres

| Substituent | T5% (°C) in Inert Atmosphere | T5% (°C) in Oxidizing Atmosphere |

|---|---|---|

| Unsubstituted | 253 | 275 |

| 4-CH3 | 266 | 264 |

| 3-Cl | >253 | 290 |

| 4-Cl | >253 | 286 |

Table 2: Gaseous Products Identified During Thermal Decomposition

| Atmosphere | Common Gaseous Products | Products Specific to Chlorinated Derivatives | Additional Products in Oxidizing Atmosphere |

|---|

Molecular Design and Structure Activity Relationship Sar Studies of 5 Chloro 2 2,3 Dimethylphenoxy Aniline Analogues

Rational Design Principles for Phenoxyaniline-Based Chemical Entities

Rational drug design involves the methodical, structure-based development of new bioactive molecules. For phenoxyaniline-based compounds, this process is anchored in understanding the interactions between the molecule (the ligand) and its biological target. The design process typically begins with a "lead compound," such as 5-Chloro-2-(2,3-dimethylphenoxy)aniline, which exhibits a desired, albeit often modest, biological effect.

The core principles for designing new analogues include:

Target-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be used to predict how analogues of the lead compound will bind. This allows for the design of modifications that enhance binding affinity and selectivity.

Ligand-Based Design: In the absence of a known target structure, design is guided by the SAR of a series of known active molecules. nih.gov A pharmacophore model can be developed, which defines the essential three-dimensional arrangement of functional groups required for biological activity. Modifications are then made to optimize the fit of the molecule to this pharmacophore.

The phenoxyaniline (B8288346) scaffold offers a versatile platform for applying these principles. It consists of three key regions that can be systematically modified: the aniline (B41778) ring, the phenoxy ring, and the ether linkage connecting them. Each region can be altered to probe interactions with the biological target and fine-tune the molecule's physicochemical properties.

Systematic Structural Modifications and Their Influence on Biological Interactions

Systematic modification of a lead compound is the empirical foundation of SAR studies. By making discrete changes to the molecular structure and observing the effect on biological activity, chemists can build a comprehensive understanding of which molecular features are critical for the desired effect.

The nature and position of substituents on the two aromatic rings of the this compound core are critical determinants of its biological activity.

Chlorine Atom: The chloro group at the 5-position of the aniline ring significantly influences the electronic properties and lipophilicity of the molecule. As a halogen, it is an electron-withdrawing group, which can affect the pKa of the aniline amino group. Its position may also be crucial for specific steric or halogen-bonding interactions within the binding site of a biological target. The replacement of hydrogen with halogens can modulate metabolism and off-target activity. cambridgemedchemconsulting.com

Methyl Groups: The two methyl groups on the phenoxy ring provide steric bulk and increase lipophilicity. Their positions (2,3-dimethyl) create a specific substitution pattern that dictates the orientation of the phenoxy ring relative to the aniline ring. Shifting, adding, or removing these methyl groups can drastically alter the molecule's conformation and, consequently, its ability to fit into a target's binding pocket.

Phenoxy Group: The entire phenoxy moiety is a large, lipophilic group. Its replacement with other aromatic or heteroaromatic systems can explore different binding interactions, such as π-π stacking. Phenyl rings are common in medicinal chemistry but are often replaced by bioisosteric groups to improve ADME properties and reduce the potential for forming toxic metabolites through CYP-mediated oxidation. hyphadiscovery.com

The following table illustrates hypothetical SAR data for modifications on the aromatic rings, showing how changes in substitution can impact biological activity, often measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | Aniline Ring Substituent (R1) | Phenoxy Ring Substituent (R2) | Biological Activity (IC50, µM) |

| Lead | 5-Cl | 2,3-di-Me | 5.2 |

| Analog A | 5-F | 2,3-di-Me | 8.1 |

| Analog B | 5-Br | 2,3-di-Me | 4.5 |

| Analog C | 5-Cl | 3,4-di-Me | 15.8 |

| Analog D | 5-Cl | 4-Me | 22.4 |

| Analog E | 5-Cl | H | 35.0 |

This table contains illustrative data for educational purposes.

The amino group and the ether linkage are key functional groups that often serve as important hydrogen bonding or anchoring points.

Amino Group Modification: The primary amino group of the aniline is a key nucleophile and a potential hydrogen bond donor. Its basicity and nucleophilicity can be modulated through various chemical reactions. researchgate.net For example, acylation or sulfonylation converts the amine into an amide or sulfonamide, which alters its electronic properties and hydrogen bonding capacity. Reductive alkylation can convert the primary amine to a secondary or tertiary amine, changing its charge state and steric profile. nih.gov Such modifications are crucial for probing the requirements of the target's binding site. researchgate.netnih.gov

Exploration of Bioisosteric Replacements within the this compound Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its fundamental biological activity. nih.gov A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com This technique is used to improve potency, enhance selectivity, alter pharmacokinetics, and reduce toxicity. cambridgemedchemconsulting.comnih.gov

Within the this compound scaffold, several bioisosteric replacements can be explored:

Ring Bioisosteres: The 2,3-dimethylphenyl ring could be replaced with other aromatic systems, such as a pyridine (B92270) or thiophene (B33073) ring. researchgate.net These heteroaromatic rings introduce different electronic properties and potential hydrogen bonding capabilities, which can lead to improved interactions with the target. Bicyclo[1.1.1]pentane is a non-aromatic bioisostere for a benzene (B151609) ring that can increase the sp3 character and improve solubility.

Functional Group Bioisosteres:

The chloro group could be replaced with a trifluoromethyl (CF3) group, which is of similar size but has different electronic properties. cambridgemedchemconsulting.com

The ether linkage (-O-) could be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), or a difluoromethylene (-CF2-) group to alter metabolic stability and conformation. cambridgemedchemconsulting.com

The amino group (-NH2) can be bioisosterically replaced with a hydroxyl (-OH) or methyl (-CH3) group, although this would significantly change the chemical properties.

The following table presents common bioisosteric replacements relevant to the core scaffold.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Modulate electronics, improve solubility, alter metabolic profile hyphadiscovery.com |

| Chlorine (Cl) | Trifluoromethyl (CF3), Cyano (CN) | Mimic size and electronics, improve metabolic stability cambridgemedchemconsulting.com |

| Ether (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Alter bond angle, polarity, and metabolic stability cambridgemedchemconsulting.com |

| Amino (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Probe importance of hydrogen bonding and basicity cambridgemedchemconsulting.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

Binding Affinity Predictions with Enzymes and Receptors

The binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein or enzyme) and its ligand/binding partner. In silico predictions of binding affinity are crucial for prioritizing compounds for further experimental testing. For instance, in a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, molecular docking was employed to predict their binding affinities to the Monoamine Oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info The results, when compared with standard inhibitors, helped in identifying compounds with potentially higher efficacy. asiapharmaceutics.info

Similarly, for this compound, molecular docking simulations could be performed against a panel of enzymes and receptors to predict its potential biological activities. The binding energy, typically calculated in kcal/mol, provides a quantitative measure of the predicted affinity. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.

To illustrate how such data is presented, the following interactive table shows hypothetical binding affinity data for a series of analogous compounds against a specific enzyme, based on the type of data generated in docking studies.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue 1 (o-chloro-phenoxy) | Kinase A | -8.5 | MET120, LYS65, ASP181 |

| Analogue 2 (m-chloro-phenoxy) | Kinase A | -7.9 | MET120, GLU118 |

| Analogue 3 (p-chloro-phenoxy) | Kinase A | -8.2 | MET120, LYS65, TYR119 |

| Analogue 4 (di-chloro-phenoxy) | Kinase A | -9.1 | MET120, LYS65, ASP181, PHE179 |

This table is for illustrative purposes and does not represent actual data for this compound.

Pharmacophore Modeling for Feature Identification and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Ligand-Based Pharmacophore Model Generation

When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated based on a set of known active ligands. This approach assumes that the crucial interaction features are shared among the active molecules. The process involves aligning the active compounds and identifying the common chemical features that are spatially conserved. This resulting pharmacophore model can then be used as a query to search for new compounds with similar features.

Structure-Based Pharmacophore Model Generation

If the 3D structure of the target protein, either alone or in complex with a ligand, is available, a structure-based pharmacophore model can be developed. This model is derived from the key interaction points between the ligand and the active site of the protein. The features of the model represent the essential interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that are critical for binding. This type of model provides a more accurate representation of the binding requirements of the target.

Application of Pharmacophore Models in Virtual Screening Databases

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds from vast libraries of molecules. The identified hits can then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation. For example, virtual screening of databases using a pharmacophore model has been successfully applied to identify potential inhibitors for various targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

By simulating the behavior of the system at an atomic level, MD can reveal the dynamic nature of the interactions between the ligand and the protein. This includes the flexibility of the ligand within the binding pocket, the movement of protein side chains to accommodate the ligand, and the role of water molecules in mediating interactions. The stability of the ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically exhibit smaller fluctuations in RMSD. These simulations can provide a more realistic and dynamic picture of the binding event compared to the static view offered by molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. jocpr.com These first-principles methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular properties without prior experimental data.

DFT, especially using hybrid functionals like B3LYP, has become a standard approach as it balances computational cost with high accuracy by including a degree of electron correlation. jocpr.com For this compound, these calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the geometry with the minimum energy. This provides precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can help confirm the calculated structure. jocpr.com

Determine Electronic Properties: Calculate properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

These theoretical studies provide a foundational understanding of the molecule's intrinsic properties, which underpins its behavior in biological and chemical systems.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| Bond Length (Å) | C(aniline)-O(ether) | 1.370 |

| Bond Length (Å) | O(ether)-C(phenoxy) | 1.382 |

| Bond Length (Å) | C(aniline)-N | 1.401 |

| Bond Angle (°) | C-O-C (ether) | 118.5 |

| Bond Angle (°) | O-C-C (aniline) | 121.0 |

| Dihedral Angle (°) | C-O-C-C | 85.3 |

Cheminformatics Applications in Chemical Space Exploration

Cheminformatics provides the tools to organize, analyze, and visualize the vast world of possible molecules, often referred to as "chemical space". scispace.com This conceptual space is not physical but is defined by the properties of molecules, such as their structure, size, lipophilicity, and electronic features. Analyzing the chemical space of a particular class of compounds, like phenoxyaniline derivatives, is crucial for understanding their diversity, identifying gaps in explored chemistry, and guiding the design of new molecules with desired properties. mdpi.comnih.gov

To perform a chemical space analysis, a set of relevant molecular descriptors is first calculated for each compound in the library. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological descriptors (e.g., number of rotatable bonds, molecular complexity). Since this generates a high-dimensional dataset, dimensionality reduction techniques like Principal Component Analysis (PCA) are employed to project the data into two or three dimensions for visualization. mdpi.com

In the resulting plot, each point represents a single molecule. Compounds that are close together share similar properties, while those far apart are dissimilar. By mapping a library of phenoxyaniline derivatives, researchers can assess its diversity, compare it to libraries of known drugs or natural products, and identify regions of the chemical space that are underexplored. nih.gov This analysis helps ensure that screening libraries are sufficiently diverse to maximize the chances of discovering novel bioactive compounds.

| Compound | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| This compound | 247.72 | 4.15 | 38.33 | 3 |

| 2-Phenoxyaniline | 185.22 | 2.80 | 38.33 | 2 |

| 5-Nitro-2-(phenoxy)aniline | 230.22 | 2.95 | 83.99 | 2 |

| 4-Chloro-2-(2,6-dimethylphenoxy)aniline | 247.72 | 4.15 | 38.33 | 2 |

Within the broader field of cheminformatics, similarity and diversity analysis provides a quantitative way to compare molecules. While 2D fingerprints are common, pharmacophore fingerprints offer an approach that considers the 3D arrangement of features essential for molecular recognition by a biological target. A pharmacophore is an abstract ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary to ensure the optimal supramolecular interactions with a specific biologic target and to trigger (or block) its biological response.

Pharmacophore fingerprints are bitstrings where each bit or a set of bits corresponds to the presence of a specific pharmacophoric feature or a distance between a pair of features in a molecule's conformation. To compare two molecules, such as this compound and a potential analogue, their pharmacophore fingerprints can be compared using a similarity metric like the Tanimoto coefficient. A high Tanimoto score (approaching 1.0) indicates that two molecules present their key recognition features in a very similar spatial arrangement, suggesting they may bind to the same target in a similar manner.

This type of analysis is invaluable for several applications:

Virtual Screening: Searching large compound databases to find molecules that are similar to a known active ligand.

Scaffold Hopping: Identifying molecules with different core structures (scaffolds) but a similar 3D arrangement of pharmacophoric features.

Diversity Analysis: Selecting a subset of compounds from a larger library for experimental screening that covers the maximum possible pharmacophoric space, thereby increasing the efficiency of the discovery process. nih.gov

Conclusion

5-Chloro-2-(2,3-dimethylphenoxy)aniline is a specialized chemical compound that sits (B43327) at the intersection of several important areas of chemical research. While not a widely studied end-product itself, its value lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The combination of the aniline (B41778) and phenoxy moieties, along with its specific substitution pattern, makes it a valuable tool for chemists working in drug discovery, agrochemical development, and materials science. Further research into the reactivity and applications of this and related phenoxyaniline (B8288346) derivatives will undoubtedly continue to contribute to advancements in these fields.

Mechanistic Studies of Reactions Involving 5 Chloro 2 2,3 Dimethylphenoxy Aniline

Reaction Kinetics and Rate Determining Steps in Synthesis

The synthesis of 5-Chloro-2-(2,3-dimethylphenoxy)aniline typically proceeds via a nucleophilic aromatic substitution reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The kinetics of these reactions are influenced by various factors including the nature of the catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates.

In the context of a Buchwald-Hartwig amination approach, the catalytic cycle generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. numberanalytics.comnih.gov However, depending on the specific reaction conditions and the nature of the reactants and ligands, other steps, such as the reductive elimination, can also be rate-limiting. acs.org

For the synthesis of this compound, one potential pathway is the coupling of 2,3-dimethylphenol (B72121) with 1,4-dichloro-2-nitrobenzene (B41259) followed by reduction, or the direct coupling of 2-bromo-4-chloroaniline (B1265534) with 2,3-dimethylphenol. The kinetics of such reactions are typically studied by monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A hypothetical kinetic study for a Buchwald-Hartwig amination to form a related phenoxy aniline (B41778) might yield data similar to that presented in Table 7.1. The rate of reaction is often found to be first order with respect to the aryl halide and the catalyst concentration.

Table 7.1: Hypothetical Kinetic Data for a Buchwald-Hartwig Amination

| Entry | [Aryl Halide] (M) | [Amine] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.12 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.12 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.24 | 1 | 1.5 x 10⁻⁵ |

In an Ullmann-type condensation , which is copper-catalyzed, kinetic studies have shown that the reaction can be first order in both the aryl halide and the copper catalyst. umass.edu The rate-limiting step in these reactions is often proposed to be the activation of the haloarene. mdpi.com The reaction rate is significantly accelerated by the use of appropriate ligands. nih.gov

Elucidation of Catalytic Cycles and Intermediate Species

The elucidation of catalytic cycles and the identification of intermediate species are fundamental to understanding the reaction mechanism. For the synthesis of this compound, the catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation are most relevant.

Buchwald-Hartwig Amination Catalytic Cycle: The generally accepted mechanism for the palladium-catalyzed amination of aryl halides involves the following key steps wikipedia.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a chlorophenoxy derivative) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (e.g., an aniline derivative) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Intermediate species in this cycle include the Pd(0) catalyst, the Pd(II)-aryl halide complex, and the Pd(II)-amido complex. While these intermediates are often transient and difficult to isolate, their existence is supported by mechanistic studies on related systems. libretexts.org

Ullmann Condensation Catalytic Cycle: The mechanism of the copper-catalyzed Ullmann condensation is more debated but is thought to involve Cu(I) and Cu(III) intermediates. A plausible catalytic cycle for the formation of the ether linkage is as follows wikipedia.org:

Formation of a Copper(I) Alkoxide: The phenol (B47542) (2,3-dimethylphenol) reacts with a copper(I) salt in the presence of a base to form a copper(I) phenoxide.

Oxidative Addition: The aryl halide (e.g., 1,4-dichloro-2-nitrobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

Reductive Elimination: The diaryl ether is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Kinetic studies support the involvement of copper(I) as the active catalytic species. umass.edu

Electronic and Steric Effects on Reaction Pathways

The electronic and steric properties of the substituents on both the aryl halide and the aniline or phenol play a significant role in determining the reaction pathway and rate.

Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate of both Ullmann and Buchwald-Hartwig reactions by making the aryl halide more susceptible to oxidative addition. wikipedia.orgmdpi.com Conversely, electron-donating groups on the aryl halide can slow down this step. For the nucleophile (aniline or phenol), electron-donating groups increase its nucleophilicity, which can favor the reaction. The effect of substituents on the rate of reaction is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.net For the reaction of substituted anilines, a negative slope (ρ value) in the Hammett plot indicates that electron-donating groups on the aniline accelerate the reaction. researchgate.net

Table 7.2: Relative Reaction Rates Based on Substituent Electronic Effects in a Hypothetical Aryl Amination

| Aryl Halide Substituent | Relative Rate | Aniline Substituent | Relative Rate |

|---|---|---|---|

| -NO₂ | 5.2 | -OCH₃ | 2.5 |

| -Cl | 1.5 | -CH₃ | 1.8 |

| -H | 1.0 | -H | 1.0 |

Steric Effects: Steric hindrance can significantly impact the reaction rate. Bulky substituents near the reaction center, such as the ortho-dimethyl groups in the 2,3-dimethylphenoxy moiety of the target molecule, can hinder the approach of the reactants to the catalytic center. In Buchwald-Hartwig amination, bulky ligands on the palladium catalyst are often employed to promote the reductive elimination step and to stabilize the active catalyst. numberanalytics.com However, excessive steric bulk on the substrates can impede the reaction. The interplay between the steric effects of the substrate and the ligand is crucial for an efficient reaction.

Reaction Mechanisms of Functional Group Transformations

Once this compound is synthesized, its functional groups (amino, chloro, and the substituted aromatic rings) can undergo various transformations.

Reactions of the Amino Group: The primary aromatic amino group is a versatile functional handle.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). byjus.comorganic-chemistry.org This diazonium salt is a valuable intermediate that can be subsequently replaced by a variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer or related reactions. numberanalytics.commasterorganicchemistry.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nitrogen of the amino group, followed by a series of proton transfers and elimination of water to form the N≡N triple bond of the diazonium ion. byjus.com

Nucleophilic Aromatic Substitution: The chloro group on the aniline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.orglibretexts.org Given the presence of the electron-donating amino and phenoxy groups, nucleophilic substitution of the chlorine atom would likely require harsh conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Chloro-2-(2,3-dimethylphenoxy)aniline, and how can reaction efficiency be optimized?

- Methodology :

- Multi-step synthesis : Start with 2,3-dimethylphenol and 5-chloro-2-nitroaniline. Perform Ullmann coupling under Cu catalysis to form the phenoxy linkage, followed by nitro reduction using Pd/C or Fe/HCl .

- Optimization : Use polar aprotic solvents (e.g., DMF) at 110–130°C for coupling. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3). Purify via column chromatography (SiO₂, gradient elution) .

- Yield enhancement : Optimize stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and use inert atmosphere (N₂/Ar) to prevent oxidation side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Characterization workflow :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. Key signals: NH₂ (δ 4.8–5.2 ppm, broad), aromatic protons (δ 6.5–7.5 ppm) .

- HPLC : C18 column, MeOH:H₂O (70:30), UV detection at 254 nm. Retention time ~8.2 min for >95% purity .

- Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 262.7 .

Q. How stable is this compound under varying pH and temperature conditions?

- Stability protocol :

- pH stability : Dissolve in buffered solutions (pH 2–12), incubate at 25°C for 24h. Monitor degradation via HPLC. Stable in neutral to mildly acidic conditions (pH 5–7) but degrades in strong bases (pH >10) .

- Thermal stability : TGA analysis shows decomposition onset at 180°C. Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational strategies :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Predict regioselectivity (e.g., para vs. ortho substitution) based on electron density maps .

- Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Dock into active sites using AutoDock Vina .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve discrepancies in experimental data related to this compound’s stability under different pH conditions?

- Troubleshooting approach :

- Cross-validation : Repeat stability assays using LC-MS (to detect degradation byproducts) and NMR (to track structural changes) .

- Controlled experiments : Test stability in deuterated buffers to rule out solvent artifacts.

- Statistical analysis : Apply ANOVA to assess significance of observed differences across pH levels .

Q. How does steric hindrance from the 2,3-dimethylphenoxy group influence this compound’s pharmacological potential?

- Structure-activity relationship (SAR) analysis :

- In vitro testing : Compare binding affinity (e.g., IC₅₀) of this compound with analogs lacking methyl groups. Use receptor-binding assays (e.g., SPR or radioligand displacement) .

- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., GPCRs) to quantify steric clashes. AMBER or GROMACS workflows recommended .

Critical Considerations

- Toxicity : While direct toxicity data for this compound is limited, handle with precautions standard for aromatic amines (e.g., use PPE, avoid inhalation). Refer to RTECS data for structurally similar anilines (e.g., LD₅₀ >2000 mg/kg in rodents for analogs) .

- Data contradictions : Always validate synthetic yields and purity claims using orthogonal methods (e.g., NMR + HPLC) to address batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.